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Compound of Interest

Compound Name: 1-Acetylpiperidin-2-one

Cat. No.: B1279752

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
acetylpiperidin-2-one (CAS No. 3326-13-4). Due to the limited availability of public
experimental spectra for this specific compound, this document presents predicted
spectroscopic data from reliable chemical databases and computational models. Furthermore,
it outlines detailed, generalized experimental protocols for the acquisition of Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data applicable to this class of
molecules.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for 1-acetylpiperidin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR) Spectroscopic Data (Predicted)
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Chemical Shift o Coupling Constant
Protons Multiplicity .
(ppm) (J) in Hz
H3 (a to C=0) ~25 Triplet ~6.5
H4, H5 (ring ]
~1.9 Multiplet
methylenes)
H6 (a to N) ~3.8 Triplet ~6.0
Acetyl-CHs ~24 Singlet

13C NMR (Carbon-13 NMR) Spectroscopic Data (Predicted)

Carbon Atom Chemical Shift (ppm)
C2 (Amide C=0) ~173

C3 ~ 32

C4 ~21

C5 ~ 23

Ccé ~ 49

Acetyl C=0 ~170

Acetyl-CHs ~24

Infrared (IR) Spectroscopy

Key IR Absorption Bands (Predicted)
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Functional Group Wavenumber (cm~—?) Intensity
C=0 (Amide I) ~1700 - 1720 Strong

C=0 (Acetyl) ~ 1650 - 1670 Strong

C-N Stretch ~ 1250 - 1350 Medium

C-H Stretch (Aliphatic) ~ 2850 - 2960 Medium-Strong

Mass Spectrometry (MS)

Predicted Mass-to-Charge Ratios (m/z) for Major Fragments

m/z Proposed Fragment lon
141 [M]* (Molecular lon)

99 [M - CH2COJ*

84 [M - C2HsNOJ*

43 [CHsCOJ*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a
compound such as 1-acetylpiperidin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of 5-10 mg of 1-acetylpiperidin-2-one is dissolved in
approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCIs, DMSO-ds) in a5 mm
NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard.

e 1H NMR Acquisition: The proton NMR spectrum is acquired on a 400 MHz or higher field
spectrometer. The spectral width is typically set to cover a range of 0-12 ppm. A sufficient
number of scans (e.g., 16-32) are averaged to obtain a good signal-to-noise ratio.
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13C NMR Acquisition: The carbon-13 NMR spectrum is acquired on the same spectrometer.
Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is
required. Proton decoupling is employed to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates
(e.g., NaCl or KBr). For a solid sample, a KBr pellet is made by grinding a small amount of
the sample with dry potassium bromide and pressing the mixture into a thin disk.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. The spectrum is typically scanned over a range of 4000-400 cm~1. A
background spectrum of the empty sample holder (or pure KBr pellet) is recorded and
subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced into the mass spectrometer via direct
infusion, or coupled with a separation technique such as Gas Chromatography (GC-MS) or
Liquid Chromatography (LC-MS).

lonization: Electron lonization (EIl) is a common technique for this type of molecule, which
typically results in a clear molecular ion peak and a characteristic fragmentation pattern.
Electrospray lonization (ESI) can also be used, particularly with LC-MS, which is a softer
ionization technique.

Analysis: The mass spectrum is recorded, displaying the mass-to-charge ratio (m/z) of the
molecular ion and its fragment ions. High-resolution mass spectrometry (HRMS) can be
used to determine the exact mass and elemental composition of the ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of 1-

Acetylpiperidin-2-one.
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 To cite this document: BenchChem. [In-Depth Technical Guide to the Spectroscopic Profile of
1-Acetylpiperidin-2-one]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1279752#1-acetylpiperidin-2-one-spectroscopic-
data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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